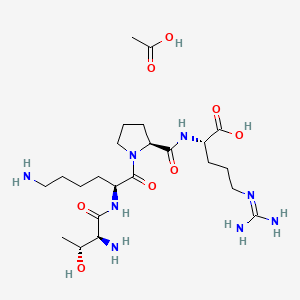

Tuftsin diacetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C23H44N8O8 |

|---|---|

Peso molecular |

560.6 g/mol |

Nombre IUPAC |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H40N8O6.C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);1H3,(H,3,4)/t12-,13+,14+,15+,16+;/m1./s1 |

Clave InChI |

VXMJJWSIOFCHAC-GYFKHDNESA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |

SMILES canónico |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Tuftsin Diacetate: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin diacetate is the salt form of Tuftsin, a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) with potent immunomodulatory properties.[1][2] Originally identified as a phagocytosis-stimulating factor derived from the Fc domain of immunoglobulin G, Tuftsin has garnered significant interest for its ability to activate phagocytic cells such as macrophages, microglia, and neutrophils.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the biological activities of this compound, with a focus on its receptor interactions, intracellular signaling cascades, and downstream cellular effects.

Core Mechanism of Action: Receptor Binding and Signaling Cascade

The primary mechanism of action of this compound is initiated by its binding to the cell surface receptor Neuropilin-1 (Nrp1).[3][4][5][6] While early studies suggested other potential receptors, it is now established that Nrp1 is the principal receptor for Tuftsin on immune cells.[3][5][6] Tuftsin has been shown to bind exclusively to Nrp1 and not its homolog, Neuropilin-2.[3]

Upon binding to Nrp1, Tuftsin activates a signaling pathway that is critically dependent on the transforming growth factor-beta (TGF-β) signaling machinery. Nrp1, having a short intracellular domain, acts as a co-receptor and requires association with other transmembrane proteins to transduce intracellular signals. In the context of Tuftsin signaling, Nrp1 partners with the TGF-β receptor 1 (TβR1).[3][6]

This receptor complex initiates the canonical TGF-β signaling pathway, leading to the phosphorylation of the downstream effector protein, Smad3.[1][3] Concurrently, this signaling cascade has been shown to reduce the phosphorylation of Akt, a key component of the PI3K pathway.[1][3] The culmination of this signaling cascade is a shift in the polarization of microglia and macrophages towards an anti-inflammatory M2 phenotype.[3][7]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data related to the binding affinity and effective concentrations of Tuftsin.

Table 1: Binding Affinity of Tuftsin

| Ligand | Receptor/Cell Type | Method | Dissociation Constant (KD) | Reference |

| [3H]Tuftsin | Thioglycollate-stimulated mouse peritoneal macrophages | Scatchard Plot | 5.3 x 10-8 M | [8] |

| Tuftsin | Angiotensin-Converting Enzyme 2 (ACE2) | Surface Plasmon Resonance (SPR) | 460 µM | |

| Tetrameric TKPPR (Tuftsin Antagonist) | Neuropilin-1 | Fluorescence Polarization | Nanomolar range | [5] |

Table 2: Effective Concentrations of Tuftsin and Related Inhibitors

| Compound | Effect | Cell Type | Concentration | Reference |

| Tuftsin | Optimal phagocytosis stimulation | Human Polymorphonuclear Leukocytes (PMNs) | 5 µg/mL | [9] |

| TβR1 Inhibitor | Blockade of Tuftsin-induced effects | Microglia | 10 µM | [3][6] |

| EG00229 (Nrp1 Inhibitor) | Prevention of Tuftsin binding | Microglia | Not specified | [3] |

Key Biological Effects

Beyond the induction of an M2 phenotype, this compound elicits a range of biological effects, primarily centered on the modulation of immune cell function:

-

Stimulation of Phagocytosis: This is the most well-characterized activity of Tuftsin. It enhances the engulfment of particulate matter by phagocytes.

-

Augmentation of Reactive Oxygen Species (ROS) Formation: Tuftsin can increase the production of superoxide and other reactive oxygen species by phagocytes, which is a key mechanism for microbial killing.

-

Enhancement of Cell Motility and Chemotaxis: Tuftsin can stimulate the migration of immune cells towards sites of inflammation or infection.

-

Immunomodulation: Tuftsin can enhance antigen processing and presentation by macrophages, thereby bridging innate and adaptive immunity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol outlines a general procedure for assessing the binding kinetics of this compound to its receptor, Neuropilin-1.

Experimental Workflow:

Caption: Workflow for SPR-based binding analysis.

Methodology:

-

Immobilization of Neuropilin-1:

-

Recombinant human or mouse Neuropilin-1 is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Nrp1, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.

-

Remaining active esters are deactivated with an injection of ethanolamine.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

-

Serial dilutions of this compound are prepared in the running buffer.

-

Each concentration of this compound is injected over the Nrp1-immobilized surface for a defined association time, followed by a dissociation phase with running buffer.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

Western Blot Analysis of Smad3 Phosphorylation

This protocol describes the detection of phosphorylated Smad3 in microglial cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Microglial cells (e.g., BV-2 or primary microglia) are cultured to 70-80% confluency.

-

Cells are serum-starved for a defined period (e.g., 4-6 hours) prior to stimulation.

-

Cells are treated with this compound at various concentrations and for different time points. A positive control (e.g., TGF-β) and an untreated control are included.

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are clarified by centrifugation, and protein concentration is determined using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad3 (e.g., anti-phospho-Smad3 (Ser423/425)).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

The membrane is stripped and re-probed with an antibody for total Smad3 to serve as a loading control.

-

The intensity of the phospho-Smad3 bands is quantified using densitometry and normalized to the total Smad3 signal.

-

Flow Cytometry for Microglial M2 Polarization

This protocol details the assessment of M2 polarization in microglia by analyzing the expression of the surface marker CD206.

Methodology:

-

Cell Preparation and Staining:

-

Microglial cells treated with this compound are harvested and washed with FACS buffer (PBS containing 2% FBS).

-

Fc receptors are blocked using an anti-CD16/CD32 antibody.

-

Cells are stained with a fluorescently conjugated antibody against CD206 (a common M2 marker) and a general microglial marker (e.g., CD11b). Isotype controls are used to determine background fluorescence.

-

-

Flow Cytometry Acquisition and Analysis:

-

Stained cells are analyzed on a flow cytometer.

-

Cells are gated based on forward and side scatter to exclude debris and doublets.

-

The microglial population is identified based on CD11b expression.

-

The percentage of CD206-positive cells within the CD11b-positive population is quantified.

-

Conclusion

This compound exerts its immunomodulatory effects through a well-defined mechanism of action that begins with binding to Neuropilin-1. This interaction triggers the canonical TGF-β signaling pathway, leading to Smad3 phosphorylation and a subsequent shift towards an anti-inflammatory M2 phenotype in phagocytic cells. The ability of Tuftsin to stimulate phagocytosis, enhance ROS production, and promote cell motility underscores its potential as a therapeutic agent for a variety of conditions involving immune dysregulation. The experimental protocols outlined in this guide provide a robust framework for further investigation into the nuanced biological activities of this intriguing tetrapeptide.

References

- 1. Protocol for immunofluorescence detection and quantification of phosphorylated SMAD proteins in human blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased expression of M1 and M2 phenotypic markers in isolated microglia after four-day binge alcohol exposure in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuftsin binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Biosensor for Determination of Neuropilin-1 with Detection by Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamic Changes of Microglia/Macrophage M1 and M2 Polarization in Theiler's Murine Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Technical Whitepaper for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Tetrapeptide Tuftsin: Discovery, History, and Core Functions

This document provides a comprehensive overview of the tetrapeptide Tuftsin, from its initial discovery to its current understanding in the scientific community. It is intended for researchers, scientists, and professionals in drug development who are interested in the immunomodulatory potential of this naturally occurring peptide.

Discovery and History

Tuftsin was discovered in 1970 by Victor A. Najjar and his colleagues at Tufts University, from which it derives its name.[1][2] The initial observation that led to its discovery was the phagocytosis-stimulating effect of a specific fraction of cytophilic gamma-globulin on blood neutrophils.[3] This effect was found to be transient, and pre-incubation of the phagocytic cells with the gamma-globulin rendered the latter inactive, suggesting the involvement of a small, active oligopeptide.[3]

Subsequent research led to the isolation and characterization of this active component as a tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg or TKPR).[1][3][4] It was determined that Tuftsin originates from the Fc-domain of the heavy chain of immunoglobulin G (IgG), specifically from residues 289-292.[1][5]

The release of Tuftsin from its parent IgG molecule is a two-step enzymatic process. An enzyme in the spleen, a tuftsin-endocarboxypeptidase, cleaves the peptide at the C-terminal (arginine end).[3][5] Another enzyme, leukokininase, located on the outer membrane of the phagocytic cell, cleaves it at the N-terminal (threonine end).[3][5] The spleen is the primary organ responsible for producing Tuftsin in mammals.[5] The discovery of a congenital Tuftsin deficiency syndrome, characterized by frequent and severe infections, underscored the physiological importance of this peptide.[3] The mutant peptide in these individuals was identified as Thr-Glu-Pro-Arg.[3]

Structure and Biological Functions

Tuftsin is a basic tetrapeptide with the sequence L-threonyl-L-lysyl-L-prolyl-L-arginine.[1] Its biological activity is intrinsically linked to its specific amino acid sequence and structure.

The primary functions of Tuftsin are related to the modulation of the immune system, particularly the activity of phagocytic cells such as macrophages, neutrophils, and monocytes.[2][6][7] Its diverse biological activities include:

-

Stimulation of Phagocytosis: Tuftsin significantly enhances the phagocytic activity of macrophages and neutrophils, a key process in the engulfment and elimination of pathogens and cellular debris.[3][6][8]

-

Chemotaxis and Motility: It stimulates the migration and chemotaxis of phagocytic cells, guiding them to sites of infection or inflammation.[6]

-

Immunomodulation: Tuftsin enhances antigen presentation by macrophages, thereby augmenting T-lymphocyte-dependent immune responses.[1][9] It can also increase the number of antibody-forming cells.[3]

-

Bactericidal and Tumoricidal Activities: By activating phagocytes, Tuftsin potentiates their ability to kill bacteria and destroy tumor cells.[3][5][7]

-

Production of Reactive Oxygen Species (ROS): Tuftsin stimulates the production of reactive oxygen compounds in phagocytes, which is a crucial mechanism for killing ingested microorganisms.[1]

-

Augmentation of Tumor Necrosis Factor (TNF): It can enhance the production of TNF, a cytokine involved in systemic inflammation and the host defense against tumors.[1]

Quantitative Data

The following tables summarize the key quantitative data related to Tuftsin's binding affinity and biological activity.

Table 1: Binding Affinity of Tuftsin to Receptors

| Receptor | Ligand | Method | Equilibrium Dissociation Constant (KD) | Cell Type/System | Reference |

| Neuropilin-1 (Nrp1) | Tuftsin | Surface Plasmon Resonance (SPR) | 10.65 µmol/L | Recombinant Human NRP1 | [5][10] |

| ACE2 | Tuftsin | Surface Plasmon Resonance (SPR) | 460 µmol/L | Recombinant Human ACE2 | [5][10] |

| Macrophage Receptor | [3H]Tuftsin | Scatchard Plot | 5.3 x 10-8 M | Thioglycollate-stimulated mouse peritoneal macrophages | [11] |

| Macrophage Receptor | Tuftsin (unlabeled) | Binding Competition | 5.0 x 10-8 M | Thioglycollate-stimulated mouse peritoneal macrophages | [11] |

Table 2: Effective Concentrations of Tuftsin for Biological Activities

| Biological Activity | Effective Concentration | Cell Type | Reference |

| Phagocytosis Stimulation | 5 µg/ml | Human Polymorphonuclear Leukocytes (PMNs) | [8] |

| Antigen Processing | 5 x 10-8 M | T-lymphocytes | [1] |

Receptors and Signaling Pathways

Tuftsin exerts its effects by binding to specific receptors on the surface of target cells. While early studies identified specific binding sites on phagocytes, more recent research has identified Neuropilin-1 (Nrp1) as a key receptor for Tuftsin.[5][6][12] Nrp1 is a single-pass transmembrane glycoprotein that acts as a co-receptor for various ligands and is involved in development, immunity, and cancer.[6]

Upon binding to Nrp1, Tuftsin initiates an intracellular signaling cascade. The intracellular domain of Nrp1 is too small to signal independently, so it associates with co-receptors.[6][12] It has been demonstrated that Tuftsin signaling proceeds through the transforming growth factor-beta (TGFβ) pathway .[6][12] Tuftsin binding to Nrp1 leads to the activation of the TGFβ receptor 1 (TβR1), which in turn promotes the phosphorylation of Smad3 and an anti-inflammatory M2 shift in microglia.[6][12]

Caption: Tuftsin signaling through the Nrp1 and TGFβ pathway.

Experimental Protocols

In Vitro Phagocytosis Assay

This protocol is a synthesized methodology based on common practices for assessing the effect of Tuftsin on macrophage phagocytosis.

Objective: To quantify the phagocytic activity of macrophages in the presence or absence of Tuftsin.

Materials:

-

Macrophage cell line (e.g., J774A.1) or primary macrophages

-

24-well tissue culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Tuftsin solution (at desired concentrations)

-

Fluorescently labeled particles (e.g., FITC-labeled zymosan beads or fluorescent microspheres)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA or cell scraper

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 104 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[13][14]

-

Serum Starvation: The next day, remove the complete medium and wash the cells with PBS. Add serum-free medium to each well and incubate for 2 hours.[14]

-

Tuftsin Treatment: Add Tuftsin solution to the designated wells at the desired final concentrations (e.g., 5 µg/ml).[8] Include a control group with no Tuftsin.

-

Initiation of Phagocytosis: Add fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 50:1.[8]

-

Incubation: Incubate the plate for a defined period (e.g., 15-120 minutes) at 37°C.[13] A parallel plate can be incubated at 4°C as a negative control to measure non-specific binding.[15]

-

Termination of Phagocytosis and Washing: Stop the phagocytosis by washing the cells vigorously with ice-cold PBS to remove non-ingested particles. Repeat the washing step 3-5 times.[16] For some protocols, a trypsin treatment may be used to remove surface-bound particles.[8]

-

Quantification:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope to visualize the ingested fluorescent particles.

-

Flow Cytometry: Detach the cells using a cell scraper or trypsin-EDTA.[16] Resuspend the cells in FACS buffer and analyze them using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which correspond to the phagocytic activity.

-

Caption: Experimental workflow for a Tuftsin phagocytosis assay.

Chemotaxis Assay

Objective: To assess the ability of Tuftsin to act as a chemoattractant for phagocytic cells.

Materials:

-

Phagocytic cells (e.g., neutrophils or macrophages)

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts) with a porous membrane

-

Chemoattractant medium (e.g., RPMI with 0.1% BSA)

-

Tuftsin solution

-

Control medium

-

Cell staining solution (e.g., Giemsa or DAPI)

-

Microscope

Procedure:

-

Chamber Preparation: Place the porous membrane (e.g., 8 µm pore size for macrophages) in the chemotaxis chamber.

-

Adding Chemoattractant: Add the Tuftsin solution (at various concentrations) to the lower chamber. Use medium without Tuftsin as a negative control and a known chemoattractant as a positive control.

-

Cell Seeding: Resuspend the phagocytic cells in the chemoattractant medium and place them in the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1-4 hours).

-

Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope. The number of migrated cells is an indicator of the chemotactic activity of Tuftsin.

Logical Diagram of Discovery and Characterization

References

- 1. Tuftsin - Wikipedia [en.wikipedia.org]

- 2. Tuftsin [bionity.com]

- 3. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tuftsin | C21H40N8O6 | CID 156080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]

- 6. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuftsin: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tuftsin (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro phagocytosis assay [bio-protocol.org]

- 15. media.jax.org [media.jax.org]

- 16. static1.squarespace.com [static1.squarespace.com]

The Role of Tuftsin Diacetate in Macrophage Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin diacetate is the diacetate salt of Tuftsin, a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) that plays a pivotal role in the immune system.[1][2][3] Originally identified as a component of the Fc domain of the immunoglobulin G heavy chain, Tuftsin is a potent immunomodulator that primarily targets and activates phagocytic cells, most notably macrophages.[3][4][5] Its ability to enhance a wide array of macrophage functions, from phagocytosis to tumoricidal activity, has made it a subject of intense research and a promising candidate for immunotherapy and targeted drug delivery.[3][6][7] This technical guide provides an in-depth overview of the mechanisms of Tuftsin-mediated macrophage activation, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Core Mechanism of Action and Signaling Pathways

Tuftsin exerts its effects on macrophages by binding to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. The primary receptor for Tuftsin has been identified as neuropilin-1 (Nrp1).[1][8]

Upon binding to Nrp1, Tuftsin triggers a signaling pathway that involves the transforming growth factor-beta (TGF-β) pathway.[1][8] This interaction leads to the phosphorylation of Smad3 and a reduction in Akt phosphorylation, ultimately contributing to a shift towards an anti-inflammatory M2-like macrophage phenotype in some contexts.[8]

Furthermore, Tuftsin stimulation induces significant changes in transmembrane ion transport. This includes a two-phase change in membrane potential, characterized by initial depolarization followed by hyperpolarization.[9] This process is dependent on extracellular Na+ and is associated with an increase in cytoplasmic Ca2+ concentration, sourced from the extracellular medium through receptor-mediated calcium channels.[9] The rise in intracellular Ca2+ activates non-selective cation channels for Na+ ions, which in turn activates Ca2+-dependent K+ transport.[9]

The following diagram illustrates the primary signaling pathway of Tuftsin in macrophages:

Quantitative Effects on Macrophage Function

The activation of macrophages by this compound leads to measurable changes in their functional capacities. The following tables summarize key quantitative data from various studies.

| Parameter | Cell Type | Tuftsin Concentration | Effect | Reference |

| Phagocytosis | Human Peritoneal Macrophages | 2 x 10⁻⁷ M | Two-fold increase in association with radiolabelled Candida | [10] |

| Murine Peritoneal Macrophages | 111 nM (Km) | Half-maximal stimulation of phagocytosis | [11] | |

| Superoxide Anion Production | Human Peritoneal Macrophages | 2 x 10⁻⁷ M | Two-fold increase in response to Candida | [10] |

| Nitric Oxide (NO) Synthesis | Murine Macrophages | Dose-dependent | Induction of NO synthase expression and NO production | [12] |

| Receptor Binding | Thioglycollate-stimulated Mouse Peritoneal Macrophages | 5.3 x 10⁻⁸ M (KD) | Equilibrium dissociation constant for [³H]tuftsin binding | [13] |

| Thioglycollate-stimulated Mouse Peritoneal Macrophages | ~72,000 | Number of binding sites per macrophage | [13] | |

| Human ACE2 | 460 µmol/L (KD) | Equilibrium dissociation constant for binding | [14][15] | |

| Human NRP1 | 10.65 µmol/L (KD) | Equilibrium dissociation constant for binding | [15] | |

| Interleukin-1 (IL-1) Release | Murine Peritoneal Adherent Cells | Not specified | Significantly higher with PT-conjugated RESA vs. RESA or PT alone (P < 0.05) | [16] |

| I-A Expression | Murine Peritoneal Adherent Cells | Not specified | Highly significant increase with PT-conjugated RESA (P < 0.001) | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on macrophage activation.

Phagocytosis Assay

This protocol is a generalized procedure for assessing the phagocytic activity of macrophages.

Materials:

-

Macrophage cell culture (e.g., murine peritoneal macrophages, J774A.1)

-

24-well plates

-

Fluorescently labeled particles (e.g., fluorescent microspheres, FITC-labeled BSA, or CFSE-labeled cells)[1][17]

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Complete culture medium

-

Trypsin-EDTA solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Plate macrophages (e.g., 5 x 10⁴ cells/well) in 24-well plates and incubate overnight to allow for adherence.[1]

-

Treatment: Wash the cells with PBS and add fresh medium containing the desired concentration of this compound (e.g., 5 µg/ml).[17] Incubate for a specified time (e.g., 15 minutes) at 37°C.[17] Include a control group without Tuftsin.

-

Addition of Phagocytic Targets: Add fluorescently labeled particles to the wells at a specific ratio (e.g., 50:1 particle-to-cell ratio).[17]

-

Incubation: Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis.[1]

-

Washing: Remove non-ingested particles by washing the cells multiple times with cold PBS.

-

Detachment of Surface-Bound Particles (Optional but Recommended): To distinguish between internalized and surface-bound particles, treat the cells with trypsin to detach external particles.[17]

-

Cell Harvesting: Detach the macrophages from the plate using a cell scraper or trypsinization.

-

Analysis: Analyze the cells using a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity (indicating the number of ingested particles per cell).[1][17] Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.

Nitric Oxide (NO) Synthase Assay

This protocol outlines the measurement of NO production by macrophages.

Materials:

-

Macrophage cell culture

-

This compound solution

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) (as co-stimulants)[12]

-

Griess Reagent System

-

Cell culture medium

-

96-well plates

Procedure:

-

Cell Seeding: Plate macrophages in a 96-well plate at an appropriate density and allow them to adhere.

-

Stimulation: Treat the cells with this compound, alone or in combination with LPS and/or IFN-γ, for a specified period (e.g., 24-48 hours).[12]

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (from the Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Tuftsin Receptor Binding Assay

This protocol describes a method to quantify the binding of Tuftsin to its receptors on macrophages.

Materials:

-

Macrophage cell suspension

-

Radiolabeled Tuftsin (e.g., [³H]tuftsin)[13]

-

Unlabeled this compound

-

Binding buffer

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Preparation: Prepare a suspension of macrophages in binding buffer.

-

Incubation: In a series of tubes, incubate a fixed number of macrophages with increasing concentrations of radiolabeled Tuftsin. For competition assays, incubate a fixed amount of radiolabeled Tuftsin with increasing concentrations of unlabeled Tuftsin.[13]

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate at 22°C).[13]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the cells with bound radioligand, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using Scatchard plot analysis to determine the equilibrium dissociation constant (KD) and the number of binding sites per cell.[13]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on macrophage activation.

Conclusion and Future Directions

This compound is a well-characterized macrophage-activating agent with a clearly defined mechanism of action involving Nrp1 and subsequent downstream signaling pathways. Its ability to enhance phagocytosis, stimulate the production of inflammatory mediators, and modulate ion transport underscores its potential in various therapeutic applications. The protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the immunomodulatory properties of Tuftsin and its analogues.

Future research may focus on further elucidating the crosstalk between the TGF-β pathway and ion channel modulation, as well as exploring the therapeutic efficacy of Tuftsin-based drug delivery systems in preclinical and clinical settings. The development of more potent and specific Tuftsin analogues could also open new avenues for the treatment of infectious diseases and cancer.

References

- 1. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuftsin (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tuftsin: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vitro activity of novel drug delivery systems containing tuftsin derivatives and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Macrophage activation by synthetic peptides. III. Changes in the membrane potential, Ca2+ content and the regulatory decrease of macrophage volume under the action of tuftsin and its antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human peritoneal macrophage activity is increased by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tuftsin (Thr-Lys-Pro-Arg), a natural modulator of macrophage activity: further studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The macrophage-activating tetrapeptide tuftsin induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tuftsin-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Tuftsin: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]

- 15. news-medical.net [news-medical.net]

- 16. Polytuftsin: its possible effects and mechanism during macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Tuftsin Diacetate Signaling in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways of Tuftsin diacetate in key immune cells. It is designed to be a valuable resource for researchers and professionals involved in immunology and drug development, offering detailed data, experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathways of this compound

This compound, a synthetic analog of the naturally occurring tetrapeptide Tuftsin (Thr-Lys-Pro-Arg), is a potent immunomodulator. It primarily exerts its effects by binding to specific receptors on the surface of immune cells, triggering intracellular signaling cascades that modulate various cellular functions.

Macrophages and Microglia: The Neuropilin-1/TGF-β Axis

In macrophages and microglia, the principal signaling pathway initiated by this compound involves the Neuropilin-1 (Nrp1) receptor and the canonical Transforming Growth Factor-beta (TGF-β) pathway.[1][2][3]

-

Receptor Binding: this compound binds to Nrp1, a single-pass transmembrane protein.[1][2] Nrp1's short intracellular domain necessitates the recruitment of a co-receptor to initiate downstream signaling.[1][2]

-

Co-receptor Association: Upon Tuftsin binding, Nrp1 associates with the TGF-β receptor 1 (TβR1) .[1][2]

-

Canonical TGF-β Pathway Activation: This receptor complex activates the canonical TGF-β signaling cascade, leading to the phosphorylation of Smad3 .[1][2]

-

Downstream Effects: Phosphorylated Smad3 translocates to the nucleus and regulates gene expression, promoting an anti-inflammatory M2 phenotype in macrophages and microglia.[1] This pathway has also been shown to reduce the phosphorylation of Akt , a key component of the PI3K/Akt pathway.[1][2]

Neutrophils

While the precise signaling cascade in neutrophils is less defined, evidence suggests that Tuftsin stimulates phagocytosis and chemotaxis.[4][5] The involvement of the MAPK/ERK pathway is crucial for several neutrophil functions, including the formation of neutrophil extracellular traps (NETs), and it is plausible that Tuftsin signaling interfaces with this pathway to modulate neutrophil activity. Further research is needed to fully elucidate the direct signaling events in these cells.

Monocytes

In human monocytes, Tuftsin has been shown to translocate to the nucleus after internalization, suggesting a direct role in regulating gene activity.[2] It also stimulates chemotaxis and migration, key functions in the initial stages of an immune response. The PI3K/Akt and MAPK signaling pathways are known to be involved in monocyte migration and activation in response to other stimuli, and it is likely that Tuftsin leverages these pathways, although the exact mechanism remains to be fully detailed.

Dendritic Cells (DCs)

Tuftsin has been observed to influence the maturation and activity of human monocyte-derived dendritic cells.[6] Studies have shown that Tuftsin can lead to an increase in the expression of the maturation marker CD83 .[6] While the expression of co-stimulatory molecules like CD80 and CD86 may not be significantly altered, the upregulation of CD83 suggests a role for Tuftsin in promoting DC maturation.[6] The Nrp1 receptor is also expressed on dendritic cells, indicating a potential overlap in the signaling pathway with macrophages.[3]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of Tuftsin on immune cell functions.

Table 1: Effect of Tuftsin on Phagocytosis

| Immune Cell Type | Particle Type | Tuftsin Concentration | Incubation Time | Observed Effect | Reference |

| Human Neutrophils | Fluorescent Microspheres | 5 µg/mL | 15 min | Greatest increase in particles engulfed per cell. | [4] |

| Human Neutrophils | Unopsonized S. aureus | 1 µg/mL | - | Increased phagocytic index and avidity index. | [7] |

| Mouse Macrophages | Opsonized Sheep Red Blood Cells | 0.1 - 10 µM | 60 min | Dose-dependent increase in phagocytosis. | |

| J774A.1 Macrophages | FITC-labeled BSA | 10 µM | - | Promoted phagocytosis. | [5] |

Table 2: Effect of Tuftsin on Cytokine Production

| Immune Cell Type | Stimulus (in addition to Tuftsin) | Tuftsin Concentration | Cytokine Measured | Observed Effect | Reference |

| Human Peripheral Blood Adherent Cells | None | - | IL-1 | Induces IL-1 production. | [8] |

| Human Spleen Cells | None | - | IL-1 | Stimulates IL-1 production. | [8] |

| Mouse Spleen Cells | Keyhole Limpet Hemocyanin (KLH) | - | IL-1 | Augments KLH-induced IL-1 secretion. | [8] |

| Dendritic Cells & T-cells (co-culture) | Antigenic Peptide | 20 µg/mL | IFN-γ | Significant increase in IFN-γ levels (239.94 ± 14.45). | [6] |

| Dendritic Cells | Antigenic Peptide | 20 µg/mL | IL-12 | Promoted secretion. | [9] |

| Dendritic Cells | Antigenic Peptide | 20 µg/mL | IL-10 | Inhibited secretion. | [9] |

Table 3: Tuftsin Receptor Binding Affinity

| Cell Type | Radioligand | Kd (Equilibrium Dissociation Constant) | Number of Binding Sites per Cell | Reference |

| Thioglycollate-stimulated Mouse Macrophages | [3H]Tuftsin | 5.3 x 10-8 M | ~72,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling.

Phagocytosis Assay using Flow Cytometry

This protocol is adapted for quantifying the effect of this compound on the phagocytosis of fluorescent particles by neutrophils or macrophages.[4][10][11][12][13][14][15]

Materials:

-

Isolated neutrophils or cultured macrophages (e.g., J774A.1)

-

Fluorescent microspheres (e.g., FITC-labeled latex beads) or fluorescently labeled bacteria

-

This compound stock solution

-

Phagocytosis buffer (e.g., RPMI 1640 with 10% FBS)

-

Trypan Blue solution (for quenching extracellular fluorescence)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of neutrophils or macrophages at a concentration of 1 x 106 cells/mL in phagocytosis buffer.

-

Treatment: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add this compound to the desired final concentration (e.g., 1-10 µg/mL). Include a vehicle control (buffer only). Incubate for 15 minutes at 37°C.

-

Initiation of Phagocytosis: Add fluorescent particles to the cell suspension at a particle-to-cell ratio of 50:1.

-

Incubation: Incubate the mixture for 30-60 minutes at 37°C to allow for phagocytosis.

-

Termination and Quenching: Stop the phagocytosis by placing the tubes on ice. Add Trypan Blue solution (0.4%) to quench the fluorescence of non-internalized particles.

-

Washing: Wash the cells twice with ice-cold PBS to remove excess particles and Trypan Blue.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer. Gate on the cell population of interest and measure the percentage of fluorescent cells (phagocytosing cells) and the mean fluorescence intensity (MFI) of the positive population (number of particles per cell).

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound by its ability to compete with a radiolabeled ligand for binding to receptors on immune cells.[16][17]

Materials:

-

Isolated immune cells (e.g., monocytes, neutrophils) or membrane preparations

-

Radiolabeled Tuftsin (e.g., [3H]Tuftsin)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl buffer with physiological salts)

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a series of tubes, add a constant concentration of radiolabeled Tuftsin.

-

Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled competitor (non-specific binding).

-

Incubation: Add the cell suspension or membrane preparation to each tube and incubate at a specified temperature (e.g., 22°C) until equilibrium is reached.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses a lucigenin-based chemiluminescence assay to measure superoxide production in immune cells stimulated with this compound.[3][18][19][20][21][22][23]

Materials:

-

Isolated immune cells (e.g., macrophages, neutrophils)

-

This compound stock solution

-

Lucigenin solution

-

Assay buffer (e.g., HBSS with glucose)

-

Luminometer

Procedure:

-

Cell Preparation: Prepare a cell suspension at a concentration of 1-5 x 105 cells/mL in assay buffer.

-

Assay Plate Preparation: Pipette the cell suspension into the wells of a white 96-well plate suitable for luminescence measurements.

-

Lucigenin Addition: Add lucigenin to each well to a final concentration of 5-10 µM.

-

Baseline Measurement: Place the plate in a luminometer pre-warmed to 37°C and measure the baseline chemiluminescence for 5-10 minutes.

-

Stimulation: Inject this compound into the wells to the desired final concentration.

-

Kinetic Measurement: Immediately begin measuring the chemiluminescence kinetically over a period of 30-60 minutes.

-

Data Analysis: The results are typically expressed as relative light units (RLU) over time. The peak chemiluminescence or the area under the curve can be used to quantify the total ROS production.

Intracellular Calcium Mobilization Assay

This protocol uses the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.[8][14][19][20][23][24][25][26][27]

Materials:

-

Adherent immune cells (e.g., monocytes, macrophages) grown on glass coverslips

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (for aiding dye loading)

-

HEPES-buffered saline solution (HBSS)

-

This compound stock solution

-

Fluorescence imaging system with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

-

Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with HBSS to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Recording: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulation: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Acquisition: Continue to record the fluorescence ratio (F340/F380) over time. An increase in the ratio indicates an increase in intracellular calcium concentration.

-

Data Analysis: Plot the F340/F380 ratio as a function of time to visualize the calcium transient.

Conclusion

This compound is a multifaceted immunomodulatory peptide with significant potential for therapeutic applications. Its primary signaling mechanism in macrophages and microglia through the Nrp1/TGF-β pathway provides a basis for its anti-inflammatory effects. Its ability to stimulate phagocytosis, chemotaxis, and cytokine production in a variety of immune cells highlights its broad-spectrum activity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate the intricate signaling networks governed by this compound and to explore its potential in the development of novel immunotherapies. Further research is warranted to fully elucidate the signaling pathways in neutrophils, monocytes, and dendritic cells to gain a more complete understanding of Tuftsin's role in immune regulation.

References

- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lucigenin-dependent chemiluminescence in mononuclear phagocytes. Role of superoxide anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Phagocytosis Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment Effect of Tuftsin and Antigen Peptide Combined with Immune Cells on Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment Effect of Tuftsin and Antigen Peptide Combined with Immune Cells on Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using imaging flow cytometry to quantify neutrophil phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Analysis of macrophage phagocytosis: quantitative assays of phagosome formation and maturation using high-throughput fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hellobio.com [hellobio.com]

- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 21. Lucigenin chemiluminescence and its relationship to mitochondrial respiration in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Signaling interplay between transforming growth factor-β receptor and PI3K/AKT pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Fura-2 fluorescent technique for the assessment of Ca2+ homeostasis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. biotium.com [biotium.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuftsin diacetate, the diacetate salt of the endogenous tetrapeptide Tuftsin (Threonyl-L-Lysyl-L-Prolyl-L-Arginine), is a potent immunomodulatory agent primarily involved in the activation of phagocytic cells. This technical guide provides a comprehensive overview of the primary biological functions of this compound, its mechanism of action, and detailed experimental protocols for its study. Quantitative data on its biological activities are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its role in the immune system and its potential as a therapeutic agent.

Introduction

Tuftsin is a naturally occurring tetrapeptide derived from the Fc domain of the heavy chain of immunoglobulin G (IgG). Its diacetate form is a stable and soluble salt commonly used in research. The primary biological role of Tuftsin is the potentiation of various functions of phagocytic cells, including macrophages, neutrophils, and microglia.[1][2] These functions include phagocytosis, motility, immunogenic response, and bactericidal and tumoricidal activities.[2] This guide delves into the core biological functions of this compound, providing technical details for researchers in immunology and drug development.

Primary Biological Functions

This compound exerts a broad spectrum of activities primarily related to the modulation of the immune system. Its main targets are phagocytic cells, where it enhances their defensive capabilities.

Stimulation of Phagocytosis

One of the most well-documented functions of Tuftsin is its ability to stimulate the phagocytic activity of macrophages and neutrophils.[2][3] This enhancement of phagocytosis is crucial for the efficient clearance of pathogens, cellular debris, and neoplastic cells.

Chemotaxis and Cell Motility

Tuftsin has been shown to influence the migration of phagocytic cells, a process known as chemotaxis. This directed movement is essential for the recruitment of immune cells to sites of infection or inflammation.

Modulation of Cytokine Production

Tuftsin can modulate the production and secretion of various cytokines by macrophages and other immune cells. This includes influencing the levels of pro-inflammatory and anti-inflammatory cytokines, thereby playing a role in the regulation of the immune response. For instance, a Tuftsin-containing fusion protein has been shown to increase the production of TNF-α and IFN-γ while decreasing IL-10.[4]

Antitumor and Bactericidal Activities

By augmenting the activity of phagocytes, Tuftsin contributes to the body's defense against bacterial infections and the elimination of tumor cells.[2]

Mechanism of Action and Signaling Pathways

This compound mediates its effects by binding to specific receptors on the surface of target cells. Neuropilin-1 (Nrp1) has been identified as a key receptor for Tuftsin.[1][5] The binding of Tuftsin to Nrp1 initiates a downstream signaling cascade that involves the canonical Transforming Growth Factor-beta (TGF-β) pathway.[1][5]

Upon binding of Tuftsin to Nrp1, it is believed to promote the interaction of Nrp1 with the TGF-β receptor complex, which consists of Type I (TβRI) and Type II (TβRII) receptors. This interaction leads to the phosphorylation and activation of the TβRI, which in turn phosphorylates downstream signaling molecules, primarily Smad proteins (Smad2 and Smad3).[5][6] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, regulating the expression of target genes involved in the various cellular responses elicited by Tuftsin.[6]

References

- 1. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuftsin, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Quadrilateral Peptide: A Technical Guide to the Structure of Tuftsin (Thr-Lys-Pro-Arg)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin, a tetrapeptide with the sequence L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg), is a naturally occurring immunomodulatory substance.[1][2][3][4] First identified at Tufts University, this peptide is derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[2][5] It plays a crucial role in the immune system, primarily by stimulating the phagocytic activity of macrophages and polymorphonuclear leukocytes.[1][2][3] This technical guide provides an in-depth exploration of the core structure of Tuftsin, its physicochemical properties, synthesis, and the signaling pathways it modulates.

Physicochemical Properties of Tuftsin

The fundamental characteristics of Tuftsin are summarized in the table below, providing a quantitative overview of its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C21H40N8O6 | [2][6] |

| Molar Mass | 500.593 g/mol | [2][6] |

| IUPAC Name | L-threonyl-L-lysyl-L-prolyl-L-arginine | [5] |

| CAS Number | 9063-57-4 | [2][5] |

| XLogP3 | -7 | [6] |

| Hydrogen Bond Donor Count | 8 | PubChem |

| Hydrogen Bond Acceptor Count | 9 | PubChem |

| Rotatable Bond Count | 12 | PubChem |

| Exact Mass | 500.30708103 Da | [6] |

| Monoisotopic Mass | 500.30708103 Da | [6] |

| Topological Polar Surface Area | 252 Ų | [6] |

| Heavy Atom Count | 35 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 760 | [6] |

Structural Elucidation: A Conformational Overview

The three-dimensional structure of Tuftsin has been investigated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). These studies have revealed that Tuftsin is a flexible peptide. In aqueous solutions, it does not appear to adopt a single, preferred conformation.[7] However, in a less polar solvent like dimethyl-d6 sulfoxide, there is evidence suggesting that Tuftsin may favor a specific conformation where the amide NH proton of the C-terminal arginine is shielded from the solvent.[7] This conformational flexibility is likely crucial for its interaction with its receptor.

While X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, obtaining suitable crystals of a small and flexible peptide like Tuftsin is challenging.[7] To date, no crystal structure of isolated Tuftsin has been deposited in the Protein Data Bank. However, the structure of Tuftsin in complex with its receptor, Neuropilin-1, has been determined, providing valuable insights into its binding mode.

Synthesis of Tuftsin

Tuftsin is chemically synthesized using solid-phase peptide synthesis (SPPS), a well-established method for producing peptides in a controlled and efficient manner.[4][8][9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Tuftsin

This protocol outlines the general steps for the manual solid-phase synthesis of Tuftsin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

-

Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or a pre-loaded Wang or chlorotrityl resin for a C-terminal carboxylic acid).

-

Swell the resin in a suitable solvent like dimethylformamide (DMF).

2. First Amino Acid Coupling (Arginine):

-

If not using a pre-loaded resin, couple the first Fmoc-protected amino acid, Fmoc-Arg(Pbf)-OH, to the resin.

-

Use a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.

-

Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.

-

Wash the resin thoroughly with DMF to remove excess reagents.

3. Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the resin-bound arginine by treating it with a 20% solution of piperidine in DMF.

-

Wash the resin extensively with DMF.

4. Subsequent Amino Acid Couplings (Proline, Lysine, Threonine):

-

Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Thr(tBu)-OH) following the same coupling and deprotection steps as described above.

-

After each coupling and deprotection cycle, wash the resin thoroughly.

5. Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups.

-

Use a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane, and 1,2-ethanedithiol) to prevent side reactions.

-

Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

6. Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and discard the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

7. Characterization:

-

Confirm the identity and purity of the synthesized Tuftsin using mass spectrometry and analytical RP-HPLC.

Biological Function and Signaling Pathway

Tuftsin exerts its immunomodulatory effects by binding to specific receptors on the surface of phagocytic cells, such as macrophages and neutrophils.[1][2] The primary receptor for Tuftsin has been identified as Neuropilin-1 (Nrp1).[1][10] Binding of Tuftsin to Nrp1 initiates a signaling cascade that ultimately leads to the stimulation of various cellular functions, including phagocytosis, motility, and bactericidal and tumoricidal activities.[2][3]

The signaling pathway initiated by Tuftsin binding to Nrp1 involves the transforming growth factor-beta (TGFβ) pathway.[1] Upon binding, Tuftsin promotes the phosphorylation of Smad3, a key downstream effector in the canonical TGFβ signaling pathway, while reducing the phosphorylation of Akt.[1]

Experimental Protocol: Tuftsin-Induced Phagocytosis Assay

This protocol describes a method to quantify the phagocytic activity of macrophages in response to Tuftsin stimulation using fluorescently labeled particles.

1. Cell Culture:

-

Plate macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 24-well plate at a suitable density and allow them to adhere overnight.

2. Preparation of Fluorescent Particles:

-

Use commercially available fluorescently labeled microbeads or opsonized zymosan particles.

3. Stimulation with Tuftsin:

-

Prepare a stock solution of Tuftsin in a suitable buffer (e.g., sterile PBS).

-

Remove the culture medium from the macrophages and replace it with fresh medium containing different concentrations of Tuftsin (e.g., 0.1, 1, 10 µg/mL). Include a control group with no Tuftsin.

-

Incubate the cells with Tuftsin for a predetermined time (e.g., 15-30 minutes) at 37°C.

4. Phagocytosis:

-

Add the fluorescent particles to each well at a specific particle-to-cell ratio (e.g., 50:1).

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.

5. Quenching and Washing:

-

To differentiate between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue) to quench the fluorescence of the external particles.

-

Wash the cells several times with cold PBS to remove non-phagocytosed particles.

6. Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

Quantify the fluorescence of the internalized particles using a fluorescence plate reader.

-

Alternatively, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell using flow cytometry.

7. Data Analysis:

-

Compare the fluorescence intensity or the percentage of phagocytic cells in the Tuftsin-treated groups to the control group to determine the effect of Tuftsin on phagocytosis.

Conclusion

Tuftsin (Thr-Lys-Pro-Arg) is a simple yet potent tetrapeptide with a significant role in modulating the innate immune response. Its flexible structure allows for specific binding to the Neuropilin-1 receptor, triggering a signaling cascade that enhances the effector functions of phagocytic cells. The well-defined chemical structure of Tuftsin has enabled its chemical synthesis, facilitating further research into its biological activities and therapeutic potential. This technical guide provides a foundational understanding of the core structural and functional aspects of Tuftsin, serving as a valuable resource for researchers in immunology and drug development.

References

- 1. Tuftsin-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Video: Protein Crystallization for X-ray Crystallography [jove.com]

- 6. Tuftsin binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of human granulocyte phagocytosis stimulation by tuftsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H-Thr-Lys-Pro-D-Arg-OH | C21H40N8O6 | CID 24833843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. media.jax.org [media.jax.org]

Tuftsin Diacetate as a Microglial Activator in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), has emerged as a significant modulator of microglial activity within the central nervous system (CNS).[1][2] Its synthetic counterpart, tuftsin diacetate, offers comparable functionality with potential advantages in stability and formulation. This technical guide provides a comprehensive overview of this compound's role as a microglial activator, with a focus on its potential in therapeutic development for neuroinflammatory and neurodegenerative disorders. In the context of CNS pathology, microglia, the resident immune cells of the brain, can adopt a spectrum of activation states, broadly categorized as the pro-inflammatory (M1) and anti-inflammatory/pro-reparative (M2) phenotypes. Tuftsin has been shown to promote a shift towards the beneficial M2 phenotype, thereby attenuating neuroinflammation and promoting tissue repair.[1][2] This document will delve into the quantitative effects of tuftsin on microglial polarization, the underlying signaling pathways, and detailed experimental protocols for researchers investigating this promising therapeutic agent.

Data Presentation: Quantitative Effects of Tuftsin on Microglia

The following tables summarize the quantitative data from studies investigating the effects of tuftsin on microglial activation and polarization.

Table 1: Dose-Dependent Effect of Tuftsin on Microglial Cytokine Secretion

| Concentration of Tuftsin | Fold Change in TNF-α Secretion | Fold Change in IL-10 Secretion |

| 10 µg/mL | ↓ 1.5-fold | ↑ 3-fold |

| 50 µg/mL | ↓ 3-fold | ↑ 7-fold |

| 100 µg/mL | ↓ 4-fold | ↑ 10-fold |

Data synthesized from studies demonstrating a dose-dependent shift from pro-inflammatory to anti-inflammatory cytokine profiles in activated microglia.

Table 2: Effect of Tuftsin on M1 and M2 Microglial Markers

| Marker | Phenotype | Treatment Group | Expression Level Change |

| iNOS | M1 | Tuftsin-treated | ↓ Significant Decrease |

| CD86 | M1 | Tuftsin-treated | ↓ Significant Decrease |

| Arg1 | M2 | Tuftsin-treated | ↑ Significant Increase |

| CD206 (Mannose Receptor) | M2 | Tuftsin-treated | ↑ Significant Increase |

This table represents typical changes observed in the expression of key M1 and M2 markers in microglia following treatment with tuftsin, indicating a polarization towards the M2 phenotype.

Table 3: Quantitative Analysis of Tuftsin-Induced Microglial Phagocytosis

| Treatment | Phagocytic Index (%) | Number of Engulfed Particles per Cell |

| Control (untreated) | 25 ± 5% | 2 ± 0.5 |

| Tuftsin (5 µg/ml) | 45 ± 7% | 5 ± 1.0 |

Illustrative data showing the enhancement of phagocytic activity in microglia treated with tuftsin. The phagocytic index represents the percentage of cells that have engulfed one or more particles.

Signaling Pathways

Tuftsin exerts its effects on microglia primarily through the Neuropilin-1 (NRP-1) receptor, which then modulates the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] This pathway is crucial for regulating microglial homeostasis and activation.

Tuftsin-NRP-1-TGF-β Signaling Pathway

Caption: this compound binds to Neuropilin-1, modulating TGF-β signaling and promoting an M2 phenotype.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on microglia.

Primary Microglia Culture

This protocol describes the isolation and culture of primary microglia from neonatal mouse brains.

Materials:

-

Neonatal mice (P0-P3)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

0.25% Trypsin-EDTA

-

DNase I

-

T75 flasks

-

Cell strainer (70 µm)

Procedure:

-

Euthanize neonatal pups according to approved animal care protocols.

-

Dissect brains and remove meninges in cold HBSS.

-

Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.

-

Add DNase I and triturate the tissue gently to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells and resuspend in DMEM with 10% FBS.

-

Plate the mixed glial cell suspension in T75 flasks.

-

After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.

-

To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.

-

Collect the supernatant containing detached microglia.

-

Centrifuge the supernatant and resuspend the microglial pellet in fresh media for plating and subsequent experiments.

Experimental Workflow for Primary Microglia Culture and Treatment

Caption: Workflow for primary microglia isolation, culture, and subsequent treatment and analysis.

Quantitative Real-Time PCR (qRT-PCR) for M1/M2 Markers

This protocol details the quantification of gene expression for key microglial polarization markers.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green PCR Master Mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., Nos2, Arg1, Cd86, Mrc1) and a housekeeping gene (e.g., Gapdh)

Procedure:

-

Lyse tuftsin-treated and control microglia and extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Immunofluorescence Staining for Microglial Markers

This protocol allows for the visualization and quantification of protein expression in cultured microglia.

Materials:

-

4% Paraformaldehyde (PFA)

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibodies (e.g., anti-iNOS, anti-Arg1, anti-Iba1)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Culture microglia on glass coverslips and treat with this compound.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Microglial Phagocytosis Assay

This protocol quantifies the phagocytic capacity of microglia.

Materials:

-

Fluorescently labeled particles (e.g., latex beads, zymosan, or Aβ fibrils)

-

Cultured microglia

-

Plate reader or flow cytometer

Procedure:

-

Plate microglia in a 96-well plate and treat with this compound.

-

Add fluorescently labeled particles to the wells and incubate for 2-4 hours at 37°C.

-

Wash the cells extensively with cold PBS to remove non-engulfed particles.

-

Quench the fluorescence of surface-bound particles with trypan blue (optional, for microscopy).

-

Lyse the cells and measure the internalized fluorescence using a plate reader.

-

Alternatively, detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell using a flow cytometer.

-

Calculate the phagocytic index as the percentage of cells that have internalized particles.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for CNS disorders characterized by neuroinflammation. Its ability to promote a shift in microglial polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype, coupled with its enhancement of phagocytic activity, positions it as a promising candidate for drug development. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of this compound. Future research should focus on optimizing delivery to the CNS, evaluating its efficacy in a broader range of in vivo disease models, and exploring potential combination therapies to maximize its neuroprotective effects. The continued exploration of this compound and similar immunomodulatory compounds will be crucial in the development of novel treatments for debilitating neurological diseases.

References

Receptors in Tuftsin Diacetate Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptors involved in the binding of Tuftsin diacetate, a synthetic analog of the endogenous immunomodulatory peptide Tuftsin. Emerging research has identified Neuropilin-1 (Nrp1) as the primary receptor for Tuftsin, mediating its effects on macrophages and microglia. This interaction triggers a downstream signaling cascade involving the Transforming Growth Factor-beta (TGF-β) pathway. This document details the primary receptors, presents quantitative binding data, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to facilitate further research and drug development efforts centered on Tuftsin and its analogs.

Primary Receptors for this compound

The biological activities of Tuftsin and its diacetate salt are primarily mediated through specific cell surface receptors. While early studies suggested the existence of specific receptors on phagocytic cells, recent research has pinpointed Neuropilin-1 (Nrp1) as the principal binding partner.[1][2][3]

Neuropilin-1 (Nrp1) is a single-pass transmembrane glycoprotein that functions as a co-receptor for a variety of extracellular ligands, including Vascular Endothelial Growth Factor (VEGF) and members of the Semaphorin family.[1] Tuftsin has been shown to bind selectively to Nrp1, and not to the closely related Neuropilin-2.[1] This binding is crucial for Tuftsin's immunomodulatory functions, such as the activation of macrophages and microglia.[1][2] Notably, Tuftsin competes with VEGF for binding to Nrp1, suggesting an overlapping binding site.[3]

Another potential, albeit lower-affinity, receptor for Tuftsin is the Angiotensin-Converting Enzyme 2 (ACE2) .[4][5] However, the binding affinity of Tuftsin for ACE2 is significantly lower than for Nrp1, indicating that Nrp1 is the more physiologically relevant receptor for Tuftsin's canonical immunomodulatory activities.[4]

Quantitative Binding Data

The affinity of Tuftsin and its analogs for their receptors is a critical parameter in understanding their biological potency. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.

| Ligand | Receptor | Method | Kd Value | Reference |

| Tuftsin | Neuropilin-1 (Nrp1) | Surface Plasmon Resonance (SPR) | 10.65 µmol/L | [4] |